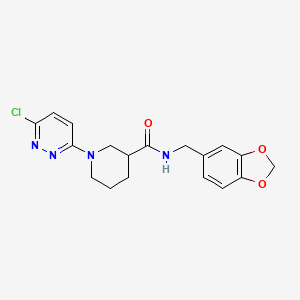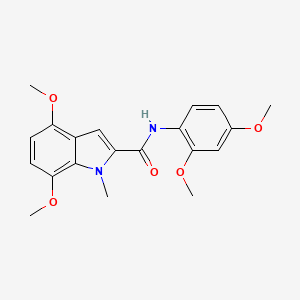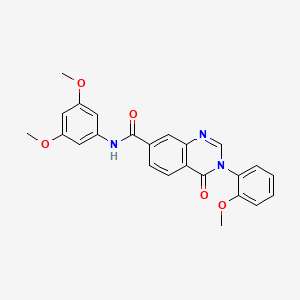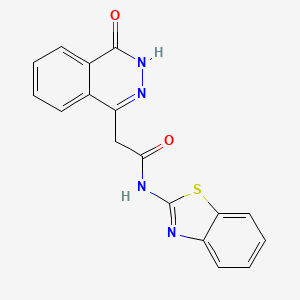![molecular formula C21H22ClN5O2 B10995774 4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10995774.png)
4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with the following chemical formula:
C20H19ClN4O2
. - It contains a piperazine ring, an indole moiety, and a carboxamide group.
- The chlorophenyl substituent enhances its pharmacological properties.
- Researchers have explored its potential in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: One common synthetic route involves coupling an indole-5-carboxylic acid derivative with 4-(4-chlorophenyl)piperazine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., DMF or DMSO) with a coupling agent (e.g., EDC or HATU).
Industrial Production: Industrial-scale synthesis may involve optimization for yield and scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCC, DMAP, and base are used for amide formation.
Major Products: The desired product is the carboxamide, but side products may form.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemistry: Used in studies related to amide bond formation and heterocyclic chemistry.
Biology: May interact with cellular targets due to its indole and piperazine moieties.
Industry: Limited applications, but its synthesis and reactivity contribute to chemical knowledge.
Mechanism of Action
Targets: The compound likely interacts with receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine-based amides or indole derivatives.
Uniqueness: Its combination of indole, piperazine, and chlorophenyl groups sets it apart.
Remember that this compound’s detailed biological effects and clinical applications require further investigation
Properties
Molecular Formula |
C21H22ClN5O2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-16-1-4-18(5-2-16)26-9-11-27(12-10-26)21(29)24-14-20(28)25-17-3-6-19-15(13-17)7-8-23-19/h1-8,13,23H,9-12,14H2,(H,24,29)(H,25,28) |
InChI Key |
ATXJYRLDRPAQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10995708.png)
![N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10995716.png)

![4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B10995730.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10995742.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995748.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B10995763.png)
![N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995764.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995771.png)
![1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B10995780.png)
![methyl 5-({[(2E)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10995782.png)
